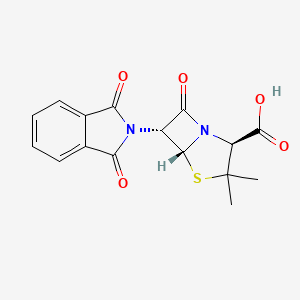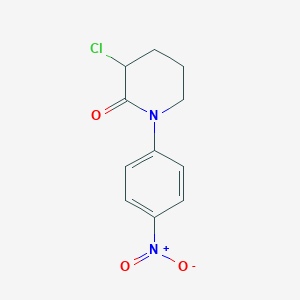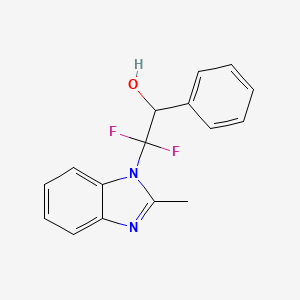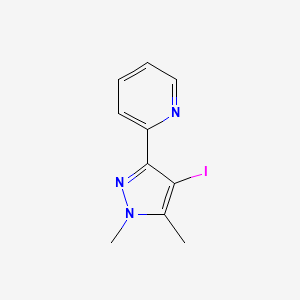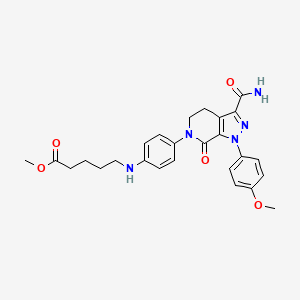
Apixaban Metabolite 5 Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Apixaban Metabolite 5 Methyl Ester is a derivative of Apixaban, a potent and selective inhibitor of blood coagulation factor Xa. Apixaban is widely used as an oral anticoagulant for the prevention and treatment of thromboembolic disorders. The metabolite is formed through the metabolic processes in the body and retains some of the pharmacological properties of the parent compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Apixaban Metabolite 5 Methyl Ester involves multiple steps starting from inexpensive precursors. One common route involves the use of 4-chloronitrobenzene and piperidine. The process includes oxidation of the piperidine cycle to form lactams under mild conditions using sodium chlorite in a CO₂ atmosphere . The intermediate compounds are typically purified through simple slurry or recrystallization methods, avoiding the need for column chromatography .
Industrial Production Methods
Industrial production of Apixaban and its metabolites follows similar synthetic routes but on a larger scale. The processes are optimized for efficiency and yield, often involving automated systems for reaction monitoring and control. The use of high-purity reagents and stringent quality control measures ensures the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Apixaban Metabolite 5 Methyl Ester undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with others, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Sodium chlorite, mild acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like thionyl chloride, alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield the final metabolite. These intermediates often contain lactam structures essential for the pharmacological activity of the compound .
Applications De Recherche Scientifique
Apixaban Metabolite 5 Methyl Ester has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Apixaban and its metabolites.
Biology: Studied for its interactions with biological molecules and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and safety profile in comparison to the parent compound.
Industry: Utilized in the development of new anticoagulant drugs and in the optimization of existing drug formulations
Mécanisme D'action
The mechanism of action of Apixaban Metabolite 5 Methyl Ester involves the inhibition of factor Xa, a key enzyme in the coagulation cascade. By binding to factor Xa, the metabolite prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots. This action is independent of antithrombin III and affects both free and clot-bound factor Xa .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rivaroxaban: Another factor Xa inhibitor with similar anticoagulant properties.
Edoxaban: A direct factor Xa inhibitor used for similar indications.
Betrixaban: A newer factor Xa inhibitor with a longer half-life.
Uniqueness
Apixaban Metabolite 5 Methyl Ester is unique due to its specific metabolic pathway and the formation of a sulfate conjugate, which is inactive against factor Xa. This differentiates it from other metabolites and contributes to its distinct pharmacokinetic profile .
Propriétés
Formule moléculaire |
C26H29N5O5 |
|---|---|
Poids moléculaire |
491.5 g/mol |
Nom IUPAC |
methyl 5-[4-[3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl]anilino]pentanoate |
InChI |
InChI=1S/C26H29N5O5/c1-35-20-12-10-19(11-13-20)31-24-21(23(29-31)25(27)33)14-16-30(26(24)34)18-8-6-17(7-9-18)28-15-4-3-5-22(32)36-2/h6-13,28H,3-5,14-16H2,1-2H3,(H2,27,33) |
Clé InChI |
NYKOPPHOFJMIQZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)NCCCCC(=O)OC)C(=N2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzoic acid, 4-[7-[6-cyano-5-(trifluoromethyl)-3-pyridinyl]-8-oxo-6-thioxo-5,7-diazaspiro[3.4]oct-5-yl]-2-fluoro-, methyl ester](/img/structure/B15291900.png)
![3-[2-[[2-(3-Hydroxyazetidin-1-yl)-6-(oxolan-3-yl)pyrimidin-4-yl]amino]ethyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B15291901.png)



![(1S,6R,7R)-1-methyl-3-methylidene-8-propan-2-yltricyclo[4.4.0.02,7]decane](/img/structure/B15291924.png)


